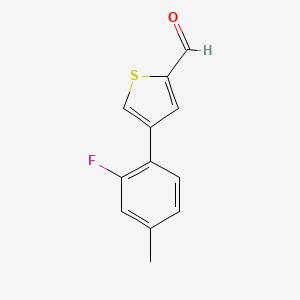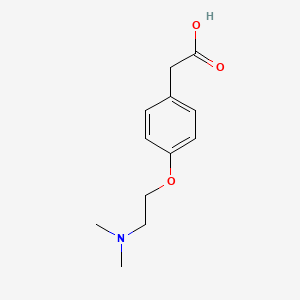![molecular formula C11H21NO B12074650 [1-(Cyclobutylmethyl)piperidin-3-yl]methanol](/img/structure/B12074650.png)
[1-(Cyclobutylmethyl)piperidin-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Cyclobutylméthyl)pipéridin-3-yl]méthanol: est un composé organique qui comporte un cycle pipéridine substitué par un groupe cyclobutylméthyle et un groupe hydroxyméthyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction :
Matières premières : La synthèse commence généralement avec des dérivés de pipéridine disponibles dans le commerce.
Cyclobutylméthylation : Le dérivé de pipéridine est mis à réagir avec un halogénure de cyclobutylméthyle en conditions basiques pour introduire le groupe cyclobutylméthyle.
Hydroxyméthylation : Le composé résultant est ensuite soumis à une hydroxyméthylation en utilisant du formaldéhyde et un agent réducteur tel que le borohydrure de sodium.
Méthodes de production industrielle : La production industrielle de [1-(Cyclobutylméthyl)pipéridin-3-yl]méthanol peut impliquer des techniques de chimie en flux continu afin d'optimiser le rendement et la pureté. Le processus comprendrait :
Conception du réacteur : Utilisation d'un réacteur à flux pour assurer un mélange et un transfert de chaleur efficaces.
Catalyse : Utilisation de catalyseurs pour améliorer les vitesses de réaction et la sélectivité.
Purification : Mise en œuvre de techniques chromatographiques pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le groupe hydroxyméthyle peut être oxydé en acide carboxylique en utilisant des agents oxydants comme le permanganate de potassium.
Réduction : Le composé peut subir des réactions de réduction pour former divers dérivés.
Substitution : Le cycle pipéridine peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en conditions basiques.
Principaux produits :
Oxydation : Dérivés d'acide carboxylique.
Réduction : Dérivés d'alcool ou d'amine.
Substitution : Divers dérivés de pipéridine substitués.
Applications De Recherche Scientifique
Chimie :
Synthèse de molécules complexes : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Catalyse : Agit comme ligand dans les réactions catalytiques.
Biologie :
Inhibition enzymatique : Inhibiteur potentiel de certaines enzymes en raison de ses caractéristiques structurales.
Médecine :
Développement de médicaments : En cours d'investigation pour son potentiel en tant que pharmacophore dans la conception de médicaments.
Industrie :
Science des matériaux : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
Mécanisme d'action
Le mécanisme par lequel le [1-(Cyclobutylméthyl)pipéridin-3-yl]méthanol exerce ses effets implique des interactions avec des cibles moléculaires telles que des enzymes ou des récepteurs. Le groupe cyclobutylméthyle et le groupe hydroxyméthyle contribuent à son affinité de liaison et à sa spécificité. Le composé peut moduler les voies biologiques en inhibant ou en activant des enzymes ou des récepteurs spécifiques.
Mécanisme D'action
The mechanism by which [1-(Cyclobutylmethyl)piperidin-3-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclobutylmethyl group and hydroxymethyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Composés similaires :
- [1-(Cyclopropylméthyl)pipéridin-3-yl]méthanol
- [1-(Cyclohexylméthyl)pipéridin-3-yl]méthanol
- [1-(Cyclopentylméthyl)pipéridin-3-yl]méthanol
Comparaison :
- Différences structurales : La taille et la forme du groupe cycloalkyle (cyclobutyle, cyclopropyle, cyclohexyle, cyclopentyle) influencent les propriétés physiques et chimiques du composé.
- Réactivité : La réactivité de ces composés peut varier en fonction des effets stériques et électroniques du groupe cycloalkyle.
- Applications : Chaque composé peut avoir des applications uniques en fonction de ses interactions spécifiques avec les cibles biologiques ou de son rôle en chimie synthétique.
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
[1-(cyclobutylmethyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C11H21NO/c13-9-11-5-2-6-12(8-11)7-10-3-1-4-10/h10-11,13H,1-9H2 |
Clé InChI |
DBTDTYKKJMXGCL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CN2CCCC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[4-methyl-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12074586.png)





![8-[(3R)-3-aminopiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-7-(4,4,4-trideuterio(413C)but-2-ynyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12074633.png)
![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)





